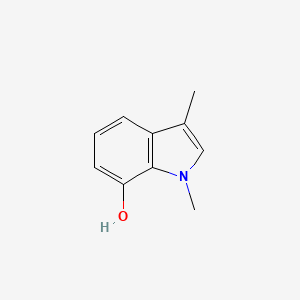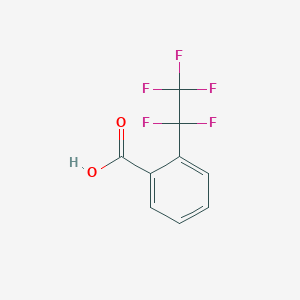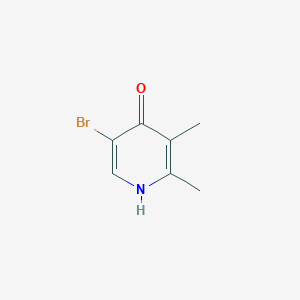
N,N-ジメチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン-4-アミン
説明
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20BN3O2 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酵素阻害剤
ホウ酸化合物、例えば N,N-ジメチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン-4-アミン は、しばしば酵素阻害剤として使用されます 。これらは酵素に結合し、その活性を低下させる可能性があり、さまざまな生物学的調査や治療用途で役立ちます。
リガンド薬
これらの化合物は、特定のリガンド薬としても役立つ可能性があります 。リガンド薬は、体内の受容体に結合して生理的反応を引き起こす物質です。これらは、腫瘍や微生物感染など、さまざまな状態の治療に使用できます。
抗がん剤
腫瘍学の分野では、これらの化合物は抗がん剤として潜在的な用途があります 。これらは、がん細胞の増殖と増殖を妨げることができ、がん治療において貴重なツールとなります。
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応における試薬として使用できます 。これは、金属触媒の助けを借りて2つの有機化合物が結合されるタイプの化学反応です。
エステル交換反応
これは、エステル交換反応にも使用できます 。これは、エステルがアルコールと反応して異なるエステルと副産物を生成するプロセスであり、しばしばバイオディーゼルの製造に使用されます。
アミノチアゾールの調製
この化合物は、アミノチアゾールの調製に使用できます 。アミノチアゾールは、特にγセクレターゼモジュレーターとして、医薬品化学で潜在的な用途を持つ有機化合物の一種です。
アミノピリドインドールカルボキサミドの調製
最後に、これはアミノピリドインドールカルボキサミドの調製に使用できます 。これらは、骨髄増殖性疾患治療のための潜在的なJAK2阻害剤です。
作用機序
Target of Action
Compounds with similar structures are often used in organic synthesis , suggesting that its target could be a variety of organic compounds.
Mode of Action
It’s known that similar compounds are often used in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Result of Action
As a potential reagent in organic synthesis, its primary effect would be the formation of new organic compounds through the suzuki-miyaura coupling reaction .
特性
IUPAC Name |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10(16(5)6)15-8-14-9/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYFXADYJWGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
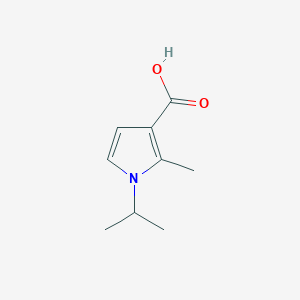
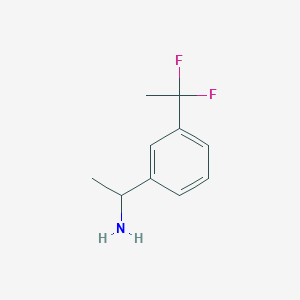
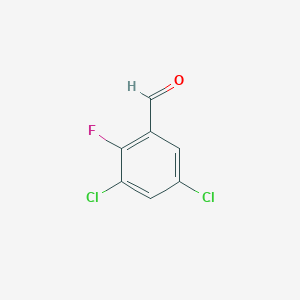

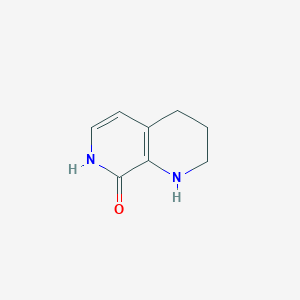
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
